molecular formula C5H10ClF2N B1435809 2-(2,2-Difluorocyclopropyl)ethan-1-amine hydrochloride CAS No. 2031258-87-2

2-(2,2-Difluorocyclopropyl)ethan-1-amine hydrochloride

Cat. No. B1435809
CAS RN: 2031258-87-2
M. Wt: 157.59 g/mol
InChI Key: PZXFEZACTBRMGI-UHFFFAOYSA-N
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Description

2-(2,2-Difluorocyclopropyl)ethan-1-amine hydrochloride is a chemical compound with the CAS Number: 2031258-87-2 . It has a molecular weight of 157.59 and its molecular formula is C5H10ClF2N . This compound is typically found in a powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H9F2N.ClH/c6-5(7)3-4(5)1-2-8;/h4H,1-3,8H2;1H . This code provides a standard way to encode the compound’s molecular structure.

Scientific Research Applications

Synthesis and Analytical Techniques

The compound has been involved in the synthesis of bk-2C-B, indicating its potential relevance in the formation of psychoactive substances. Its identity and purity were confirmed using a range of analytical techniques, highlighting its significance in analytical chemistry and substance identification (Power et al., 2015).

Pharmaceutical Research

The compound's derivatives have shown anti-influenza virus activity, indicating its potential in antiviral drug development. For example, 1-(1-azabicyclo[3.3.0]octan-5-yl)-1-(4-fluorophenyl)-1-(2-tricyclo[3.3.1.1(3.7)]decyl)methan-1-ol hydrochloride displayed potent anti-influenza A virus activity and was well tolerated in mice, making it a promising candidate for further development as an anti-influenza agent (Oka et al., 2001).

Material Science and Chemistry

The compound is used in the synthesis of functionalized macrocycles, which are of interest in material science and coordination chemistry. The synthesis involves complex reactions with dichloropivalic acid to create various tetra-amine derivatives, highlighting its role in the development of novel materials with potential applications in various fields (Bernhardt et al., 2004).

Asymmetric Synthesis

In the realm of asymmetric synthesis, the compound has been used to develop novel chiral palladacycles, which are crucial in asymmetric catalysis. This involves the synthesis of specific amine ligands and their complexation with palladium, demonstrating its utility in creating enantioselective catalysts for various chemical transformations (Yap et al., 2014).

Safety and Hazards

This compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include recommendations such as avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-(2,2-difluorocyclopropyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F2N.ClH/c6-5(7)3-4(5)1-2-8;/h4H,1-3,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZXFEZACTBRMGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(F)F)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2031258-87-2
Record name 2-(2,2-difluorocyclopropyl)ethan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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